
9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one
Descripción general
Descripción
9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one is a useful research compound. Its molecular formula is C49H45N5O6 and its molecular weight is 799.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one, also known by its CAS number 88110-86-5, is a complex organic molecule with notable potential biological activities. Its structure incorporates multiple pharmacophores, suggesting a multifaceted mechanism of action. This article explores its biological activity, focusing on antioxidant and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C49H45N5O6
- Molecular Weight : 799.912 g/mol
- IUPAC Name : 9-[[1-hydroxy-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-2-yl]oxymethyl]-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-6-ol
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer. The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for assessing radical scavenging ability.
DPPH Radical Scavenging Assay Results
| Compound | IC50 (µM) | Relative Activity Compared to Ascorbic Acid |
|---|---|---|
| 9-Hydroxy Compound | 25 | 1.4 times higher than ascorbic acid |
| Ascorbic Acid | 35 | - |
The results indicate that the compound exhibits significant radical scavenging activity, outperforming ascorbic acid, a well-known antioxidant.
Anticancer Activity
The anticancer properties of the compound were assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was used to determine cell viability post-treatment.
Cytotoxicity Assay Results
| Cell Line | Compound Concentration (µM) | % Cell Viability Reduction |
|---|---|---|
| U-87 | 50 | 43.7 ± 7.4 |
| MDA-MB-231 | 50 | 46.2 ± 5.0 |
The compound demonstrated a dose-dependent cytotoxic effect on both cancer cell lines, with a more pronounced effect on U-87 cells compared to MDA-MB-231 cells. This suggests potential selectivity in targeting specific cancer types.
The biological activities of this compound can be attributed to its structural components. The presence of methoxy groups and the purine moiety may facilitate interactions with cellular targets involved in oxidative stress response and cell proliferation pathways.
Proposed Mechanisms:
- Radical Scavenging : The hydroxyl groups in the structure are likely responsible for donating hydrogen atoms to free radicals, thus neutralizing them.
- Inhibition of Cell Proliferation : The purine derivative may interfere with nucleic acid synthesis or function, leading to reduced viability in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the significance of similar compounds in oncology and pharmacology:
- Study on Methoxyphenyl Derivatives : Research indicated that derivatives with methoxy groups showed enhanced anticancer properties due to their ability to modulate signaling pathways involved in apoptosis and cell cycle regulation .
- Antioxidant Studies : Various derivatives have been shown to possess antioxidant activities that correlate with their structural features, emphasizing the importance of functional groups in biological efficacy .
Propiedades
IUPAC Name |
9-[[1-hydroxy-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-2-yl]oxymethyl]-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H45N5O6/c1-57-41-27-23-37(24-28-41)48(35-15-7-3-8-16-35,36-17-9-4-10-18-36)53-47-51-45-44(46(56)52-47)50-33-54(45)34-59-43(31-55)32-60-49(38-19-11-5-12-20-38,39-21-13-6-14-22-39)40-25-29-42(58-2)30-26-40/h3-30,33,43,55H,31-32,34H2,1-2H3,(H2,51,52,53,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBQSCAIYJNLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H45N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















